molecular formula C32H50O13 B1680263 Rubusoside CAS No. 64849-39-4

Rubusoside

Cat. No.: B1680263
CAS No.: 64849-39-4
M. Wt: 642.7 g/mol
InChI Key: YWPVROCHNBYFTP-OSHKXICASA-N
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Mechanism of Action

Target of Action

Rubusoside, a natural sweetener component in Rubus suavissimus S. Lee (Rosaceae), primarily targets Streptococcus mutans , a bacterium that plays a significant role in the development of dental caries in humans . It also targets the serum metabolites in golden hamsters on a high-fat diet .

Mode of Action

This compound exhibits its action by inhibiting the activity of mutansucrase , an enzyme that synthesizes adhesive insoluble glucans from sucrose, thereby affecting the growth of Streptococcus mutans . It shows competitive inhibition with a Ki value of 1.1 ± 0.2 mM and IC50 of 2.3 mM . The inhibition activity of this compound is due to hydrophobic and hydrogen bonding interactions .

Biochemical Pathways

This compound affects the lipid metabolism in golden hamsters on a high-fat diet . It helps to reverse the disturbed amino acid, sugar, fat, and energy metabolism caused by a high-fat diet . It also interferes with the synthesis of ketone bodies, as well as choline and 4-hydroxyphenylacetate metabolism .

Pharmacokinetics

Research has shown that ceramide-rubusoside nanomicelles can efficiently deliver ceramide into tumors and other tissues, enhancing in vivo bioavailability .

Result of Action

This compound exhibits anti-cariogenic characteristics by inhibiting the growth of Streptococcus mutans and the activity of mutansucrase . It also shows antimicrobial activity against S. mutans . In golden hamsters on a high-fat diet, this compound can partly reverse the metabolism disorders induced by the diet and exert a good anti-hypertriglyceridemia effect .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound through microbial fermentation can overcome the limitations of traditional plant extraction methods, such as low abundance in nature, seasonal dependency of plant growth, and complexity of the extraction process . This method can effectively enhance the synthesis efficiency of this compound .

Future Directions

The future of rubusoside lies in the development of synthetic biology approaches for its production . The chassis strain constructed for the de novo production of this compound paves the way towards a sustainable, large-scale fermentation-based manufacturing of diverse rebaudiosides . Furthermore, this compound is considered the next generation of sugar substitutes due to its low-calorie, superior sweetness, and organoleptic properties .

Biochemical Analysis

Biochemical Properties

Rubusoside has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against the enzyme mutansucrase of Streptococcus mutans, a bacterium involved in dental caries . This inhibition activity was due to hydrophobic and hydrogen bonding interactions .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. It has been found to decrease blood glucose levels by protecting pancreatic islet cells . In addition, it has shown a protective effect on Streptococcus mutans biofilms, affecting the cariogenic properties and virulence gene expression of these bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. For instance, it has shown competitive inhibition against the activity of mutansucrase, a key enzyme in the development of dental caries . This inhibition is due to hydrophobic and hydrogen bonding interactions .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to exert significant effects in laboratory settings. For instance, it has been found to partly reverse the metabolism disorders induced by a high-fat diet in animal models . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, a dose of 250 mg/(kg·day) this compound significantly reduces serum triglyceride levels in rats on a high-fat diet .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to intervene in some major metabolic pathways, involving amino acid metabolism, synthesis of ketone bodies, as well as choline and 4-hydroxyphenylacetate metabolism .

Transport and Distribution

It has been suggested that this compound may be transported and distributed within cells via certain transporters or binding proteins .

Subcellular Localization

It has been suggested that certain transcription factors, such as SrbHLH22, SrbHLH111, SrbHLH126, SrbHLH142, and SrbHLH152, which have been verified to be critical regulators of rebaudioside A (RA) biosynthesis, might also play a role in the subcellular localization of this compound .

Preparation Methods

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPVROCHNBYFTP-OSHKXICASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64849-39-4
Record name Rubusoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64849-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rubusoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUBUSOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV5K3M3GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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